3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7;;/h3,5,13H,1-2,4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKCGXTEDAVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736019 | |
| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870483-68-4 | |
| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10Cl2F3N
- IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-1-amine dihydrochloride
- Appearance : White to light yellow powder
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's electronegativity and affects its binding affinity and specificity towards biological targets.
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit notable anticancer properties. For instance:
- Cytotoxic Effects : Studies have shown that related naphthyridine compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10.47 μg/mL to 15.03 μg/mL .
- Mechanism : The anticancer activity is linked to the downregulation of cell proliferation markers like SOX9 and Ki67, alongside the induction of apoptosis through p53-independent pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens:
- Bacterial Inhibition : Related naphthyridine derivatives have shown activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
- Fungal Activity : Some derivatives also exhibit antifungal properties against species such as Fusarium graminearum .
Immunomodulatory Effects
Studies on structurally similar compounds indicate potential immunomodulatory effects:
- Cytokine Production : Compounds have been reported to reduce pro-inflammatory cytokines like TNF-α and IL-6 in murine models . This suggests a possible application in inflammatory diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Testing :
Data Summary Table
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
- This compound is primarily known as an intermediate in the synthesis of Sitagliptin, a widely used medication for managing type 2 diabetes. Sitagliptin acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing insulin secretion and lowering blood glucose levels post-meal . The synthesis process involves several steps where 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride plays a crucial role in producing the active pharmaceutical ingredient (API) .
Chemical Properties and Structure
- Molecular Formula: C₉H₁₀ClF₃N₂
- Molecular Weight: 238.64 g/mol
- Physical Appearance: Typically appears as a white to light yellow powder or crystalline solid .
Biochemical Applications
Buffering Agent
- The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6 to 8.5. This property is particularly valuable in biological experiments where pH fluctuations can affect cellular behavior and experimental outcomes .
Research and Development
- In biochemical research, this compound is utilized for its ability to stabilize pH levels during various assays and reactions. Its trifluoromethyl group enhances the lipophilicity of the molecule, allowing for better membrane permeability and interaction with biological systems .
Synthesis and Production
Synthesis Methodology
- The synthesis of this compound typically involves a multi-step process starting from simpler precursors. A common method includes the reaction of trifluoroacetohydrazide with other reagents under controlled conditions to yield high-purity intermediates suitable for pharmaceutical applications .
Case Studies
Case Study: Sitagliptin Development
- In the development of Sitagliptin, researchers utilized this compound to optimize the synthesis route for improved yield and purity. The compound's role was pivotal in reducing production costs while maintaining the efficacy of the final drug product .
Case Study: Biological Assays
Comparison with Similar Compounds
Trifluoromethyl vs. Nitro Groups
- Electron Effects: The -CF₃ group is strongly electron-withdrawing via inductive effects, enhancing the stability of adjacent intermediates in synthesis. In contrast, the -NO₂ group is more polarizable but less stable under reducing conditions .
- Lipophilicity: -CF₃ increases lipophilicity (logP ≈ 2.1), improving membrane permeability compared to -NO₂ (logP ≈ 0.8) .
Salt Forms and Solubility
- The dihydrochloride form of the target compound offers superior solubility in polar solvents (e.g., water, DMSO) compared to mono-salts like 3-Chloro-...hydrochloride .
Pharmaceutical Relevance
- The target compound’s -CF₃ group enhances binding to the CCR2 receptor’s hydrophobic pockets, as shown in Merck’s preclinical studies .
- In contrast, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives with aryl groups (e.g., 5-(4-CF₃-phenyl)) exhibit potent HIV integrase inhibition, highlighting scaffold versatility .
Q & A
Basic: What are the recommended methodologies for synthesizing 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride?
Answer:
A typical synthesis involves:
- Step 1: Cyclization of trifluoromethyl-substituted precursors (e.g., tetrahydro-naphthyridine intermediates) in tetrahydrofuran (THF) under inert atmosphere .
- Step 2: Hydrochloride salt formation via reaction with HCl gas in anhydrous dichloromethane, followed by precipitation and filtration .
- Step 3: Purification using column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures .
Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR (DMSO-) to verify trifluoromethyl (-CF) peaks (δ ~120 ppm for F NMR) and tetrahydro-naphthyridine ring protons (δ 2.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase; purity >98% is standard for pharmacological studies .
- Mass Spectrometry (MS): ESI-MS in positive mode to confirm molecular ion [M+H] and chloride counterion .
Basic: What are the stability protocols for storing this compound under laboratory conditions?
Answer:
- Storage: Keep in amber vials under inert gas (argon or nitrogen) at 4°C to prevent hygroscopic degradation .
- Stability Tests: Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolysis of the naphthyridine ring) .
Advanced: How can experimental design optimize yield in multi-step synthesis?
Answer:
- Design of Experiments (DoE): Use a fractional factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 factorial design reduces trials from 27 to 8 while identifying critical interactions .
- Response Surface Methodology (RSM): Apply central composite design to maximize yield; prioritize trifluoromethylation efficiency (critical for bioactivity) over minor byproducts .
Advanced: How should researchers resolve contradictions between purity data and biological activity?
Answer:
- Hypothesis Testing: Perform ANOVA to compare batches with differing bioactivity despite similar HPLC purity. Likely culprits include trace metal contaminants (e.g., Pd from catalysis) .
- Advanced Analytics: Use ICP-MS to detect metal residues and LC-MS/MS to identify low-abundance impurities (e.g., diastereomers) .
Advanced: What methodologies elucidate degradation pathways under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.
- Mechanistic Analysis: Identify degradation products via LC-QTOF-MS; e.g., ring-opening of the tetrahydro-naphthyridine moiety under acidic conditions generates amine derivatives .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data .
Table 1: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18) | ≥98% | |
| Residual Solvents | GC-MS | <500 ppm (THF, DCM) | |
| Chloride Content | Ion Chromatography | 10.5–11.5% (w/w) | |
| Metal Impurities | ICP-MS | Pd < 10 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
